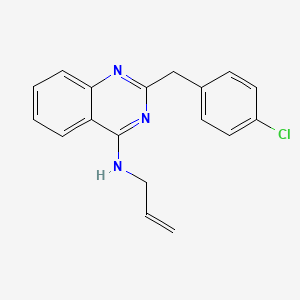

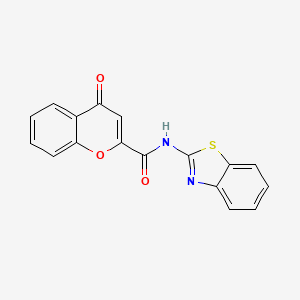

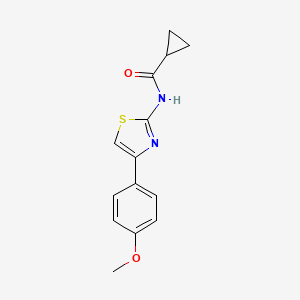

4-(1,3-二苯基咪唑烷-2-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid" is not directly mentioned in the provided papers. However, the papers discuss various related heterocyclic compounds and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the formation of 1,3-thiazolidin-4-ones involves reactions with arenealdehydes and mercaptoacetic acid, suggesting that the compound may also engage in reactions with aldehydes and thiols .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, as seen in the formation of 2-aryl-3-benzyl-1,3-thiazolidin-4-ones, which are synthesized using L-valine, arenealdehydes, mercaptoacetic acid, and DIPEA . Similarly, the synthesis of 1,3-diphenylthiazolo[3,4-a]benzimidazole is achieved by reacting 1,2-dibenzoylbenzimidazole with phosphorus pentasulfide . These methods indicate that the synthesis of complex heterocycles often requires the use of multiple reagents and can result in moderate yields.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as NMR and X-ray crystallography. For example, the structure of 1,3-thiazolidin-4-ones was confirmed by these methods . The importance of the relative position and number of substituent groups on the central phenyl scaffold is highlighted in the anion transport activity of 1,3-bis(benzimidazol-2-yl)benzene derivatives . This suggests that the molecular structure of "4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid" would also be crucial in determining its chemical properties and reactivity.

Chemical Reactions Analysis

The papers describe various chemical reactions involving heterocyclic compounds. For instance, the Mitsunobu reaction with 4-(diphenylphosphino)benzoic acid serves as both a reductant and a pronucleophile . Cycloaddition reactions of 1,3-diphenylthiazolo[3,4-a]benzimidazole with fulvene and tropone systems proceed via a [4 + 2] cycloaddition, indicating the reactivity of such compounds towards dienes . These reactions showcase the versatility of heterocyclic compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures and substituents. The presence of strong electron-withdrawing substituents, such as trifluoromethyl and nitro groups, can significantly enhance the activity of compounds, as seen in the anion transport activity of benzimidazole derivatives . The stereochemistry of the compounds is also important, as demonstrated by the stereospecific inversion of a secondary alcohol in the Mitsunobu reaction . These findings suggest that the physical and chemical properties of "4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid" would be similarly affected by its specific functional groups and stereochemistry.

科学研究应用

有机合成

使用 4-[(3-氨基-1-氧代-1H-2-苯并吡喃-4-基)氨基]苯甲酸作为前体,开发了一种合成与 2′,3′-二苯基-3H-螺[[2]苯并呋喃-1,4′-咪唑]-3,5′(3′H)-二酮核相关的衍生物的新方法 (Rodríguez, Quiroga-Suavita, & Dotor Robayo, 2022)。

一项研究详细介绍了 4-硫脲苯甲酸的合成,该合成导致了各种在有机合成中具有潜在应用的化合物的产生 (Dabholkar & Tripathi, 2011)。

抗菌特性

合成了一系列咪唑类氨基酸、二肽和三肽类似物,对致病真菌表现出有效的生物活性,对某些细菌表现出中等的活性 (Dahiya, 2008)。

对由 4-(苯并咪唑-2-基)-3-硫代丁酸合成的苯并咪唑衍生物的研究显示出显着的防腐活性,表明它们在工业应用中的潜力 (Rbaa 等人,2020)。

材料科学

一项研究证明了各种衍生物在染料敏化太阳能电池中的应用,表明电子受体在提高电池的能量转换效率和稳定性方面的重要性 (Yang 等人,2016)。

据报道,基于咪唑的荧光化学传感器可用于可逆检测氰化物和汞离子,突出了该化合物在环境监测中的潜在应用 (Emandi, Flanagan, & Senge, 2018)。

作用机制

安全和危害

属性

IUPAC Name |

4-(1,3-diphenylimidazolidin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c25-22(26)18-13-11-17(12-14-18)21-23(19-7-3-1-4-8-19)15-16-24(21)20-9-5-2-6-10-20/h1-14,21H,15-16H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJASPRKMUUQAKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5-Dimethyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclohexane] hydrochloride](/img/structure/B3007415.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007418.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B3007429.png)